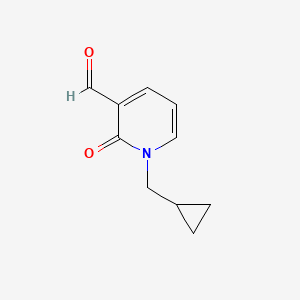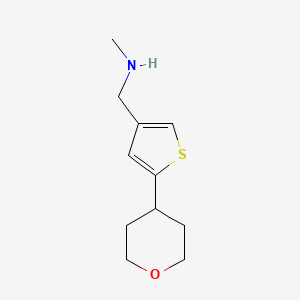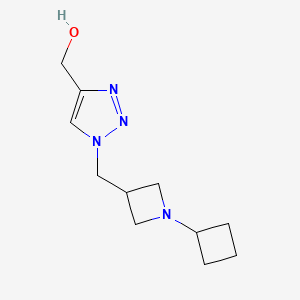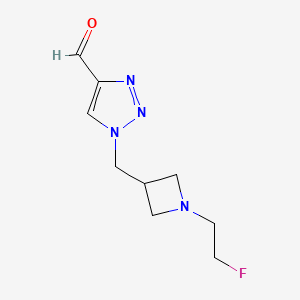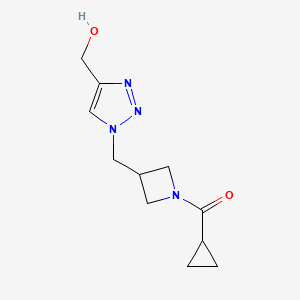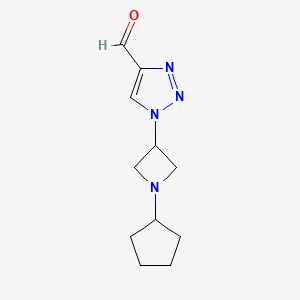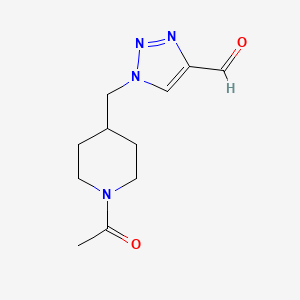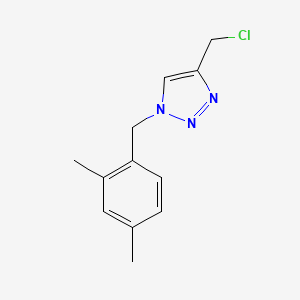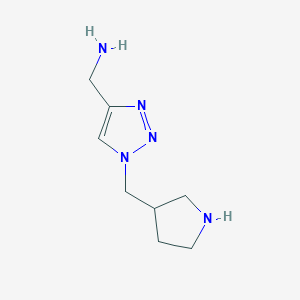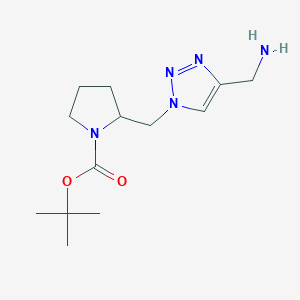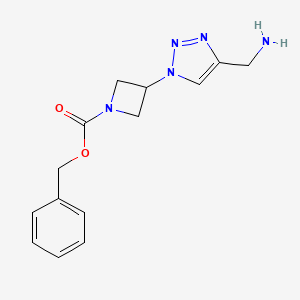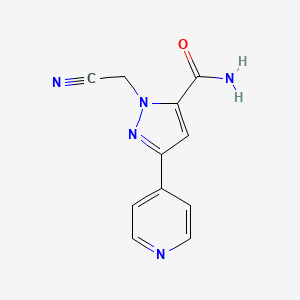
1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide
Descripción general
Descripción
1-(Cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide, also known as CMPC, is a synthetic compound with a wide variety of applications in scientific research. CMPC is a derivative of pyrazole, a heterocyclic aromatic compound with a five-membered ring structure composed of four carbon atoms and one nitrogen atom. CMPC is a colorless, crystalline solid with a melting point of 86-88°C. It is soluble in water, ethanol, and dimethyl sulfoxide.
Aplicaciones Científicas De Investigación
1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide has also been used as a fluorescent probe for the detection of metal ions, such as calcium, magnesium, and zinc. In addition, 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide has been used as a fluorescent probe for the detection of DNA damage.
Mecanismo De Acción
1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide acts as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide also acts as a fluorescent probe by binding to metal ions and emitting a fluorescent signal when exposed to light. The binding of 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide to metal ions is thought to be due to the presence of the pyridine ring in the molecule, which is capable of forming strong coordination bonds with metal ions.
Biochemical and Physiological Effects
1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which can have a variety of effects on the body. 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide has also been shown to have antioxidant and anti-inflammatory effects, as well as the ability to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide in laboratory experiments is its ability to act as a fluorescent probe for the detection of metal ions and DNA damage. This makes it a useful tool for research into metal ion and DNA damage-related processes. However, 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide has a number of limitations as well. For example, it is not very stable in solution and can degrade over time. In addition, it is not very soluble in water and can be difficult to work with in aqueous solutions.
Direcciones Futuras
The potential applications of 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide in scientific research are numerous and varied. Further research could be conducted to explore the use of 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide as an inhibitor of other enzymes, as well as its potential as an anti-tumor agent. In addition, research could be conducted to explore the use of 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide as a fluorescent probe for the detection of other metal ions and biomolecules. Finally, research could be conducted to explore the use of 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide as a drug delivery system for the targeted delivery of therapeutic agents.
Propiedades
IUPAC Name |
2-(cyanomethyl)-5-pyridin-4-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c12-3-6-16-10(11(13)17)7-9(15-16)8-1-4-14-5-2-8/h1-2,4-5,7H,6H2,(H2,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQHIHDCDUDURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)C(=O)N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



